molecular formula C26H45NO21 B087461 Lacto-N-tetraose CAS No. 14116-68-8

Lacto-N-tetraose

カタログ番号 B087461
CAS番号: 14116-68-8
分子量: 707.6 g/mol
InChIキー: AXQLFFDZXPOFPO-FSGZUBPKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lacto-N-tetraose (LNT) is a complex sugar found in human milk . It is one of the few characterized human milk oligosaccharides (HMOs) and is enzymatically synthesized from the substrate lactose . It is biologically relevant in the early development of the infant gut flora . LNT is composed of four monosaccharides, meaning it is classed as a tetra-saccharide . The monosaccharide units are galactose, N-acetylglucosamine, an additional galactose, and glucose .


Synthesis Analysis

The synthesis of LNT has been reported in several studies . It is produced by fermentation with genetically modified strains of Escherichia coli K-12 . The synthesis of LNT remains a frontier issue in glycobiology due to the challenge of isolating appreciable quantities of homogenous HMOs from breast milk .


Molecular Structure Analysis

LNT is a tetrasaccharide composed of four monosaccharide units in the order galactose, N-acetylglucosamine, another galactose, and glucose, joined by “1-3 β-linkages” in a linear chain . It has the chemical formula C26H45NO21 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of LNT are complex and involve multiple steps . These reactions are typically catalyzed by enzymes and involve the formation of glycosidic bonds between the monosaccharide units .


Physical And Chemical Properties Analysis

LNT is a purified, white to off-white amorphous powder . It is produced by a microbial process that involves the genetically modified strain, Escherichia coli K-12 DH1 . Its molecular formula is C26H45NO21 .

科学的研究の応用

  • Infant Nutrition

    • Application : LNT is a complex sugar found in human milk . It is one of the few characterized human milk oligosaccharides (HMOs) and is enzymatically synthesized from the substrate lactose . It is biologically relevant in the early development of the infant gut flora .
    • Method : LNT is added to a variety of foods, including infant and follow-on formula, foods for infants and toddlers, foods for special medical purposes, and food supplements .
    • Outcome : The consumption of LNT contributes to the healthy development of the infant gut flora .
  • Biosynthesis

    • Application : LNT is produced in Bacillus subtilis by co-expressing the lactose permease (LacY), β-1,3-N-acetylglucosaminyltransferase (LgtA), and β-1,4-galactostltransferase (LgtB) .
    • Method : The synthetic pathway of LNT was constructed by co-expressing the lactose permease (LacY), β-1,3-N-acetylglucosaminyltransferase (LgtA), and β-1,4-galactostltransferase (LgtB) in Bacillus subtilis . The LNnT titer reached 4.52 g/L in a 3-L bioreactor with an optimal glucose and lactose feeding strategy .
    • Outcome : The LNnT biosynthesis could be significantly increased by optimizing enzymes expression levels and modular pathway engineering for balancing the precursors supply in B. subtilis .
  • Inhibition of Harmful Bacteria

    • Application : LNT has been shown to have antiadhesive antimicrobial activity . It can inhibit the adhesion of harmful bacteria , reducing challenges due to these bacteria .
    • Method : This is a natural property of LNT and occurs when it is present in the gut. The exact mechanisms are still being researched, but it is believed that LNT binds to harmful bacterial proteins, preventing them from adhering to the gut lining .
    • Outcome : The growth of harmful bacteria has been shown to be reduced upon the addition of LNT .
  • Antiviral Effect

    • Application : LNT has been found to have antiviral effects . This makes it beneficial for overall health and immunity.
    • Method : The exact mechanisms are still being researched, but it is believed that LNT interferes with the ability of viruses to infect cells .
    • Outcome : The presence of LNT can help to reduce the risk of viral infections .
  • Core Structure for Fucosylation and Sialylation

    • Application : LNT serves as a core structure for fucosylation and sialylation, generating functional derivatives and elongation generating longer chains of core structures .
    • Method : In biochemical reactions, fucose or sialic acid molecules are added to the LNT core structure, creating more complex sugars .
    • Outcome : These complex sugars have various functions in the body, including roles in immune response and cell-cell communication .
  • Promotion of Cell Maturation

    • Application : LNT has been found to promote cell maturation .
    • Method : The exact mechanisms are still being researched, but it is believed that LNT influences the signaling pathways that control cell growth and development .
    • Outcome : The presence of LNT can help to promote the healthy maturation of cells .

Safety And Hazards

The safety of LNT has been evaluated by several regulatory bodies. The European Food Safety Authority concluded that LNT is safe under the proposed conditions of use . The intake of LNT from the NF at the proposed use levels is unlikely to exceed the intake level of naturally occurring LNT in breastfed infants on a body weight basis .

将来の方向性

The efficient microbial production of LNT is a topic of ongoing research . Future directions include fine-tuning of lactose import and metabolism, and the development of more efficient production hosts . The promising physiological effects of LNT, including its prebiotic property, antiadhesive antimicrobial activity, and antiviral effect, suggest that it has great commercial importance .

特性

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO21/c1-6(32)27-11-21(47-25-18(39)15(36)12(33)7(2-28)44-25)13(34)8(3-29)43-24(11)48-22-14(35)9(4-30)45-26(19(22)40)46-20-10(5-31)42-23(41)17(38)16(20)37/h7-26,28-31,33-41H,2-5H2,1H3,(H,27,32)/t7-,8-,9-,10-,11-,12+,13-,14+,15+,16-,17-,18-,19-,20-,21-,22+,23?,24+,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQLFFDZXPOFPO-FSGZUBPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)CO)O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10331554
Record name Lacto-N-tetraose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

707.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lacto-N-tetraose

CAS RN

14116-68-8
Record name Lacto-N-tetraose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
3,200
Citations
JB McArthur, H Yu, X Chen - ACS catalysis, 2019 - ACS Publications
… coli β3GalT (EcWbgO) has been identified as a limiting factor for producing a β1–3-galactose-terminated human milk oligosaccharide lacto-N-tetraose (LNT) by fermentation. Here, we …
Number of citations: 0 pubs.acs.org
MLA De Leoz, SC Gaerlan, JS Strum… - Journal of proteome …, 2012 - ACS Publications
… We find that lacto-N-tetraose, a core HMO, is both more abundant and more highly variable in the milk of women delivering preterm. Furthermore, fucosylation in preterm milk is not as …
Number of citations: 0 pubs.acs.org
Z Li, Y Zhu, P Zhang, W Zhang… - Journal of Agricultural and …, 2022 - ACS Publications
Recently, human milk oligosaccharides (HMOs) have attracted increasing attention and display great commercial importance, especially for the infant formula industry. Lacto-N-tetraose (…
Number of citations: 0 pubs.acs.org
KM Craft, HC Thomas, SD Townsend - Organic & Biomolecular …, 2019 - pubs.rsc.org
… (B) Structures of lacto-N-tetraose (LNT) and sialylated LNT HMOs LS-tetrasaccharide a (LST a), LS-tetrasaccharide c (LST c), and disialyllacto-N-tetraose (DSLNT). Lactose and LNT …
Number of citations: 0 pubs.rsc.org
Y Zhu, G Luo, L Wan, J Meng, SY Lee… - Critical Reviews in …, 2022 - Taylor & Francis
Human milk oligosaccharides (HMOs) have recently attracted ever-increasing interest because of their versatile physiological functions. In HMOs, two tetrasaccharides, lacto-N-tetraose (…
Number of citations: 0 www.tandfonline.com
KM Craft, SD Townsend - Carbohydrate research, 2017 - Elsevier
… Herein, we report the synthesis of the human milk tetrasaccharide lacto-N-tetraose (LNT). LNT is ubiquitous in human breast milk as it is a core structure common to longer-chain HMOs …
Number of citations: 0 www.sciencedirect.com
K James, MOC Motherway, F Bottacini, D van Sinderen - Scientific reports, 2016 - Springer
… breve strain UCC2003 possesses specific metabolic pathways for the utilisation of lacto-N-tetraose (LNT) and lacto-N-neotetraose (LNnT), which represent the central moieties of Type I …
Number of citations: 0 link.springer.com
R Kuhn, HH Baer - Chemische Berichte, 1956 - Wiley Online Library
… Der den neuesten Regelnl*) entsprechende systematische Name fur die Lacto-N-tetraose ist … Die vorliegende Konstitutionsaufkling der Lacto-N-tetraose erlaubt es auch fiir die Lacto-N-…
EM Moya-Gonzálvez, A Rubio-del-Campo… - Scientific reports, 2021 - nature.com
Much evidence suggests a role for human milk oligosaccharides (HMOs) in establishing the infant microbiota in the large intestine, but the response of particular bacteria to individual …
Number of citations: 0 www.nature.com
T Murata, T Inukai, M Suzuki, M Yamagishi… - Glycoconjugate …, 1999 - Springer
Lacto-N-tetraose (Galβ1-3GlcNAcβ1-3Galβ1-4Glc, LNT) and lacto-N-neotetraose (Galβ1-4GlcNAcβ1-3Galβ1-4Glc, LNnT) were enzymatically synthesized by consecutive additions of …
Number of citations: 0 link.springer.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。